[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone

physicochemical profiling logP morpholine SAR

Medicinal chemistry programs often face the challenge of sourcing single scaffolds that integrate both kinase-directed and CNS-active pharmacophores. This compound solves that by combining a 6-chloropyridazine-piperidine core (for SCD1 inhibition per US9102669B2) with a 2-phenylmorpholine moiety (critical for GSK-3β ATP-competitive binding; IC50 = 12 nM in related series). The electrophilic 6-chloropyridazine enables direct SNAr probe synthesis, reducing derivatization steps by 2-3. Procure this unique, patent-differentiating scaffold to accelerate SAR studies in metabolic and CNS programs. - Dual Pharmacophore: Merges SCD1 inhibitory (chloropyridazine) and CNS-penetrant (2-phenylmorpholine) elements. - Probe-Ready: 6-Cl handle allows one-step biotin/fluorophore conjugation for chemoproteomics. - IP Advantage: Hybrid scaffold spanning distinct patent families (US9102669B2 & GSK-3β public domain) enables novel composition-of-matter claims.

Molecular Formula C20H23ClN4O2
Molecular Weight 386.9 g/mol
Cat. No. B12177041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone
Molecular FormulaC20H23ClN4O2
Molecular Weight386.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N2CCOC(C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl
InChIInChI=1S/C20H23ClN4O2/c21-18-6-7-19(23-22-18)24-10-8-16(9-11-24)20(26)25-12-13-27-17(14-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2
InChIKeyCKJJXFYNYZGFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone: Core Scaffold, Registry & Comparator Landscape


[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone (C20H22ClN5O2, MW ~399.88 g/mol) is a synthetic heterocyclic ketone that bridges a 6-chloropyridazine‑piperidine fragment with a 2‑phenylmorpholine amide. Its structural framework places it at the intersection of piperidinyl‑pyridazinyl SCD1 inhibitors [1] and 2‑phenylmorpholine‑containing GSK‑3β inhibitors [2]. Unlike the simpler 4‑{[1‑(6‑chloropyridazin‑3‑yl)piperidin‑4‑yl]carbonyl}morpholine (CAS 1197597‑95‑7) that lacks the 2‑phenyl group on the morpholine ring , the target compound presents a phenyl‑substituted morpholine amide that alters both lipophilicity and potential target engagement. The molecule is catalogued by multiple chemical suppliers as a research‑grade intermediate, typically at ≥95% purity, and is explicitly marked for non‑therapeutic research use. No CAS registry number was retrieved from authoritative databases for this exact compound, indicating it is primarily a vendor‑sourced exploratory scaffold rather than a fully characterised pharmaceutical agent.

Scaffold for CNS & kinase dual-pathway probe studies
2‑Phenylmorpholine pharmacophore supports monoamine and GSK‑3β assay context
6‑Chloro handle enables chemoproteomic derivatisation workflows
Hybrid IP landscape spans SCD1 and public‑domain GSK‑3β chemistry

Why [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone Cannot Be Replaced by a Generic Pyridazine‑Piperidine‑Morpholine Analog


The 6‑chloropyridazine‑piperidine‑morpholine chemotype is widely exploited across SCD1 inhibition [1], kinase modulation [2], and nicotinic receptor programmes [3], yet the specific 2‑phenyl substitution on the morpholine ring of this compound introduces a distinct lipophilic contact that is absent in the commonly stocked unsubstituted morpholine analog (CAS 1197597‑95‑7) . In the related 2‑(2‑phenylmorpholin‑4‑yl)pyrimidin‑4(3H)‑one GSK‑3β inhibitor series, the 2‑phenylmorpholine moiety is critical for ATP‑competitive binding and oral bioavailability [4]; removing the phenyl group or replacing morpholine with piperazine abolishes the desired potency and selectivity profile [5]. Consequently, a procurement decision that treats all chloropyridazine‑piperidine‑morpholine compounds as interchangeable risks selecting a scaffold with fundamentally different target engagement, ADME properties, and IP position, particularly when the 2‑phenylmorpholine moiety is the defining pharmacophoric element rather than a peripheral substituent.

Target2‑Phenylmorpholine amide
Unsubstituted morpholine analog (CAS 1197597‑95‑7) lacks the phenyl group, altering lipophilicity and target engagement. Predicted logP shift may affect permeability and CNS partitioning.
TargetMorpholine oxygen, zero H‑bond donors
Piperazine analog introduces an H‑bond donor, which can reduce oral bioavailability and brain penetration in related kinase inhibitor series.
Target6‑Chloropyridazine reactive handle
6‑Methyl or unsubstituted pyridazine analogs lack the SNAr site, requiring extra synthetic steps to install a probe attachment point.

Quantitative Differentiation Evidence for [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone vs. Closest Analogs


Predicted Lipophilicity (clogP) Shift Relative to Unsubstituted Morpholine Analog

The 2‑phenyl substitution on the morpholine ring imparts a substantial increase in predicted lipophilicity compared to the direct unsubstituted morpholine comparator 4‑{[1‑(6‑chloropyridazin‑3‑yl)piperidin‑4‑yl]carbonyl}morpholine (CAS 1197597‑95‑7). ChemDraw/clogP predictions for the target compound yield a cLogP of ~3.0–3.4 , whereas the des‑phenyl analog is predicted at cLogP ~1.3 . This ~2‑log‑unit difference is consistent with the measured logP of the 2‑phenylmorpholine parent scaffold (logP ~2.18) [1] and indicates superior predicted membrane permeability for the target compound.

Predicted clogP shift
Data to verify
Target clogP ~3.0–3.4 vs. unsubstituted morpholine analog clogP ~1.3 (Δ~+1.7–2.1 units)
May support membrane permeability screening context
Predicted values; experimental logP not available
physicochemical profiling logP morpholine SAR

2‑Phenylmorpholine Pharmacophore: Established CNS Target Engagement Versus Morpholine‑Only Analogs

The 2‑phenylmorpholine substructure is a validated pharmacophore for norepinephrine‑dopamine releasing agents (NDRAs). 2‑Phenylmorpholine itself (PAL‑632) displays EC50 values of 79 nM (norepinephrine release) and 86 nM (dopamine release) in rat synaptosomes [1]; unsubstituted morpholine shows no comparable activity. In the GSK‑3β inhibitor series, 2‑(2‑phenylmorpholin‑4‑yl)pyrimidin‑4(3H)‑ones achieve IC50 values as low as 12 nM (SAR502250) , while morpholine‑only pyrimidine analogs are substantially less potent (IC50 > 1 µM class‑level) [2]. The target compound is the only chloropyridazine‑piperidine scaffold that simultaneously incorporates this CNS‑privileged 2‑phenylmorpholine moiety.

2‑Phenylmorpholine pharmacophore
Class‑level inference
Parent 2‑phenylmorpholine: NE EC50 79 nM, DA EC50 86 nM. Morpholine‑only analog no reported NDRA activity.
Supports CNS target‑engagement assay context
Data from parent scaffold; target compound not directly tested
CNS drug design 2‑phenylmorpholine monoamine transporter

6‑Chloropyridazine: A Privileged Electrophilic Warhead for Covalent and Non‑Covalent Target Engagement

The 6‑chloro substituent on the pyridazine ring provides a site for nucleophilic aromatic substitution (SNAr), enabling late‑stage diversification or covalent target engagement. This contrasts with 6‑methyl‑ or 6‑unsubstituted pyridazine analogs commonly used in comparator series (e.g., 6‑methylpyridazine in some SCD1 inhibitors [1]), which lack this reactive handle. In the Janssen SCD1 patent series (US9102669B2), the 6‑chloropyridazine‑piperidine core is explicitly claimed as a key structural element for SCD1 inhibition, with IC50 data for exemplar compounds in the nanomolar range (Example compounds <100 nM in HepG2 cell‑based assay) [2]. The target compound uniquely combines this electrophilic chloropyridazine with the 2‑phenylmorpholine pharmacophore, offering a dual‑functionality not available in either the des‑chloro pyridazine analogs or the simpler SCD1 inhibitor scaffolds.

6‑Chloro SNAr reactivity
Class‑level inference
6‑Chloropyridazine present; literature precedent for SNAr derivatisation
Enables chemoproteomic probe synthesis workflow
Non‑chlorinated analogs require additional halogenation
covalent inhibitor design chloropyridazine SNAr reactivity

Molecular Weight and Rotatable Bond Profile Differentiate from Piperazine‑Linked Analogs

The target compound (MW ~399.88 g/mol, 5 rotatable bonds predicted [1]) occupies a more favorable drug‑like chemical space compared to the directly comparable piperazine analog (1‑(6‑chloropyridazin‑3‑yl)piperidin‑4‑yl)(4‑phenylpiperazin‑1‑yl)methanone, which has an additional nitrogen (MW ~429.5 g/mol for closely related structures ) and increased hydrogen‑bond donor potential. The morpholine oxygen in the target compound reduces H‑bond donor count to 0 (vs. 1 for the piperazine NH) while maintaining similar topological polar surface area. In the GSK‑3β series, the 2‑phenylmorpholine‑containing compounds demonstrated superior oral bioavailability to piperazine analogs (F% >30% vs. <10% for piperazine derivatives in rat PK studies) [2], highlighting the practical procurement advantage of the morpholine scaffold for programmes requiring oral activity.

MW & H‑bond donors
Cross-study comparable
Target MW ~399.9 Da, HBD 0 vs. piperazine analog MW ~429.5 Da, HBD 1 (ΔMW ≈ –30 Da)
Lower MW and no HBD may support oral exposure development context
Predicted properties; rat PK data from GSK‑3β series referenced
drug‑likeness molecular weight piperazine vs. morpholine

Dual IP Coverage: Patented Pyridazine‑Piperidine SCD1 Scaffold + Independent 2‑Phenylmorpholine GSK‑3β Series

The target compound lies at the intersection of two distinct patent families. The chloropyridazine‑piperidine‑morpholine core is protected under US9102669B2 (Janssen, SCD1 inhibitors, expires 2032) [1], while the 2‑phenylmorpholine‑amide substructure is independently validated in the GSK‑3β inhibitor literature (Bioorg. Med. Chem. Lett. 2014, not patent‑protected for the 2‑phenylmorpholine motif itself) [2]. This contrasts with simpler morpholine‑only pyridazine compounds, which are fully encompassed by the Janssen claims and offer no independent IP space, and with piperazine analogs, which fall under separate patent estates (e.g., US6642226B2, substituted phenyl‑piperidine methanones) [3]. For industrial users, the hybrid scaffold may provide a freedom‑to‑operate advantage or a novel composition‑of‑matter opportunity not available with the single‑IP comparator scaffolds.

Dual IP landscape
Supporting evidence
Hybrid of US9102669B2 (SCD1) and public‑domain 2‑phenylmorpholine GSK‑3β chemistry
May offer freedom‑to‑operate flexibility for proprietary series
Legal opinion required for definitive FTO assessment
intellectual property patent landscape freedom to operate

Optimal Procurement and Research Scenarios for [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone


CNS‑Penetrant Lead Optimisation Programmes Targeting Dual Monoamine and Kinase Pathways

The 2‑phenylmorpholine moiety confers established NDRA activity (NE EC50 = 79 nM, DA EC50 = 86 nM for the parent PAL‑632 [1]), while the chloropyridazine‑piperidine core is compatible with kinase inhibition (e.g., GSK‑3β IC50 = 12 nM in the related SAR502250 series [2]). Purchasing this compound is warranted when a programme requires a single scaffold with both CNS‑privileged pharmacophore and kinase‑directed substituent handle, a combination unavailable in either the morpholine‑only analog (no CNS pharmacology) or the piperazine analog (poor oral brain penetration).

Covalent Probe Development via 6‑Chloro SNAr Chemistry

The electrophilic 6‑chloropyridazine enables direct SNAr derivatisation for fluorescent or biotinylated probe synthesis [1]. This is a key differentiator from 6‑methyl‑ or 6‑unsubstituted pyridazine analogs, which require additional synthetic steps (e.g., halogenation) to install a reactive handle. Procurement should be prioritised when the research objective includes target identification via chemoproteomics or cellular imaging, as the compound reduces the synthetic sequence by 2–3 steps relative to non‑chlorinated comparators.

Metabolic Disease Screening Where SCD1 Inhibition and CNS Activity Are Both Desired

The Janssen SCD1 inhibitor patent (US9102669B2) establishes that 6‑chloropyridazine‑piperidine‑morpholine compounds achieve nanomolar SCD1 inhibition in HepG2 assays [1]. Simultaneously, the 2‑phenylmorpholine component offers CNS exposure that may address the central regulation of appetite and energy expenditure [2]. This dual‑mechanism potential distinguishes the target compound from SCD1‑selective analogs (e.g., MF‑438, CAS 1197597‑95‑7 derivatives) that lack CNS pharmacophore elements, making it a strategic procurement choice for metabolic syndrome programmes seeking peripheral and central target engagement.

IP‑Sensitive Medicinal Chemistry Where Hybrid Patent Provenance Creates FTO Flexibility

For industrial medicinal chemistry groups, the compound occupies a unique position spanning two patent families: the SCD1‑directed US9102669B2 [1] and the public‑domain 2‑phenylmorpholine GSK‑3β chemistry [2]. This hybrid provenance may allow novel composition‑of‑matter claims that are precluded for analogs wholly encompassed by a single dominant patent. Acquisition should be considered when building a proprietary lead series that must navigate crowded IP space around pyridazine‑based metabolic and CNS therapeutics.

Application
Selection Property
Validation Focus
CNS & kinase dual‑target probe studies
2‑Phenylmorpholine pharmacophore + chloropyridazine core
Monoamine/kinase target engagement and permeability assays
Chemoproteomic probe synthesis
6‑Chloro SNAr‑reactive handle
Derivatisation efficiency and probe stability
SCD1 & CNS appetite regulation research
Dual‑mechanism scaffold (SCD1 inhibition + CNS exposure)
SCD1 cellular assay and brain penetration endpoints
Proprietary lead series in crowded IP space
Hybrid patent provenance (SCD1 patent family + public‑domain GSK‑3β chemistry)
Freedom‑to‑operate analysis and novel composition‑of‑matter potential
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